2-Chlorophenazine 5-oxide
Overview
Description
2-Chlorophenazine 5-oxide is a chemical compound with the CAS Number: 1211-09-2 and a molecular weight of 230.65 . It is a yellow to brown solid .
Molecular Structure Analysis
The IUPAC name for 2-Chlorophenazine 5-oxide is the same as its common name . The InChI code for this compound is1S/C12H7ClN2O/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15(12)16/h1-7H
. Physical And Chemical Properties Analysis
2-Chlorophenazine 5-oxide is a yellow to brown solid . It has a molecular weight of 230.65 .Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Piperidinophenazine Derivatives : 2-Chlorophenazine 5-oxide demonstrates enhanced reactivity due to the oxide groups, facilitating the synthesis of various piperidinophenazines (Endo, Tada, & Katagiri, 1969).
- Reactivity with Thionyl Chloride and Paratoluenesulfonyl Chloride : The compound undergoes chemical reactions under certain conditions to yield chlorinated products, with varying outcomes based on the presence of different acid chlorides (Nasielski, Heilporn, Chauveheid, Poppe, & Nasielski‐Hinkens, 2010).
Environmental Applications
- Decomposition in the Presence of Iron Oxides : Studies have shown that 2-Chlorophenazine 5-oxide can be catalytically decomposed by various iron oxides, important for environmental remediation applications (Huang, Lu, & Chen, 2001).
- Supercritical Water Oxidation : Enhanced oxidation in supercritical water, facilitated by catalysts, reduces toxic byproducts, indicating potential for waste treatment and environmental decontamination (Lin and Wang, 2000).
Photocatalysis and Pollution Control
- Solar Energy Utilization : Utilization in the degradation of pollutants under solar light, suggesting applications in wastewater treatment and pollution control (Gryglik, Miller, & Ledakowicz, 2004).
- Visible Light Catalysis with Copper-Doped Titanium Dioxide : The compound is degraded efficiently under visible light when catalyzed by modified titanium dioxide, offering solutions for environmental purification (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Thermal Oxidation Studies
- Thermal Oxidation Analysis : Research on thermal oxidation in air provides insights into the decomposition processes and reaction pathways, essential for understanding its environmental impact and degradation mechanisms (Briois, Visez, Baillet, & Sawerysyn, 2006).
Catalysis and Reaction Studies
- Role in Nucleophilic Substitution Reactions : 2-Chlorophenazine 5-oxide plays a role in nucleophilic substitution reactions, highlighting its chemical versatility and utility in synthetic chemistry (Tada, 1978).
High-Temperature Reduction Studies
- Reduction by 2-Chlorophenol on Simulated Fly Ash Surface : Its reaction at high temperatures provides valuable information for industrial processes and environmental sciences (Farquar, Alderman, Poliakoff, & Dellinger, 2003).
Wastewater Treatment Applications
- Application in Electrochemical Degradation for Wastewater Treatment : The effectiveness of 2-Chlorophenazine 5-oxide in electrochemical oxidation processes offers potential for wastewater treatment technologies (Polcaro, Palmas, Renoldi, & Mascia, 1999).
Safety And Hazards
While specific safety and hazard information for 2-Chlorophenazine 5-oxide was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are also advised .
properties
IUPAC Name |
2-chloro-5-oxidophenazin-5-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15(12)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCPNDKKVXMVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C=CC3=[N+]2[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153150 | |
Record name | Phenazine, 2-chloro-, 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenazine 5-oxide | |
CAS RN |
1211-09-2 | |
Record name | 1211-09-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1211-09-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenazine, 2-chloro-, 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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